
Miconazole Impurity I
説明
Miconazole Impurity I is a structurally related derivative or degradation product of miconazole, a broad-spectrum antifungal agent. These impurities often retain partial structural similarity to the parent compound but may exhibit altered physicochemical or biological properties . For miconazole, silver(I) complexes (e.g., [Ag(MCZ)₂NO₃]) have been synthesized and studied as derivatives, which may share structural or functional parallels with its impurities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole Impurity I involves the reaction of 2,4-dichlorobenzyl chloride with 2-chlorobenzyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazole under specific conditions to yield this compound . The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
化学反応の分析
Types of Reactions
Miconazole Impurity I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
科学的研究の応用
Miconazole Impurity I is primarily used in scientific research to study the stability, degradation, and impurity profiles of Miconazole formulations. It helps in understanding the behavior of impurities during the manufacturing and storage of pharmaceutical products. Additionally, it is used in analytical method development and validation to ensure the accuracy and precision of impurity detection in Miconazole formulations .
作用機序
The mechanism of action of Miconazole Impurity I is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is structurally similar to Miconazole, which inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to fungal cell death .
類似化合物との比較
Structural and Spectroscopic Comparisons
Miconazole Impurity I can be contextualized against structurally related compounds, including silver(I) complexes of miconazole and impurities from other azole antifungals:
Table 1: Key Spectroscopic Data for Miconazole and Analogous Compounds
Key Findings :
- Silver(I) complexes of miconazole exhibit upfield shifts in 13C NMR signals (e.g., C2 imidazole at ~140 ppm vs. 138.31 ppm for free miconazole), confirming metal-ligand coordination .
- Impurities in related antifungals (e.g., fluconazole) often involve modifications to the triazole/imidazole ring or halogenated aromatic groups, which can alter solubility and stability .
Table 2: Antimicrobial Activity of Miconazole and Related Compounds
Key Findings :
- Unlike ketoconazole (which inhibits 17-hydroxylase) or miconazole (21-hydroxylase inhibition), impurities may lack specific enzyme-targeting capabilities, reducing their standalone efficacy .
Analytical and Regulatory Considerations
Impurity profiling for miconazole can be informed by methods used for similar azole antifungals:
Table 3: Regulatory Limits and Detection Methods for Antifungal Impurities
Drug | Impurity | Maximum Limit (ppm) | Analytical Method | Reference |
---|---|---|---|---|
Fluconazole | Impurity E | 0.15% | HPLC, NMR | |
Voriconazole | EP Impurity B | 0.10% | LC-MS | |
Miconazole | Impurity I | Not specified | Likely HPLC/ESI-MS |
Key Findings :
- Impurities in azole antifungals are typically monitored using HPLC, LC-MS, or NMR, with limits set by pharmacopeias (e.g., European Pharmacopoeia) .
- Miconazole’s retention time prediction in HPLC is less reliable compared to other azoles, complicating impurity detection and requiring optimized thresholds .
生物活性
Miconazole, a broad-spectrum antifungal agent, is primarily known for its effectiveness against various fungal infections. However, its impurities, particularly Miconazole Impurity I, have garnered attention in recent research due to their potential biological activities and implications in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against fungal pathogens, and associated toxicological profiles.
Overview of Miconazole and Its Impurities
Miconazole is an imidazole derivative that disrupts fungal cell membrane integrity by inhibiting ergosterol synthesis, a critical component of fungal membranes. While Miconazole itself is widely used in treating superficial candidiasis and other fungal infections, impurities like this compound can influence both the therapeutic efficacy and safety profile of the drug .
The primary mechanism by which Miconazole and its impurities exert antifungal activity involves the inhibition of ergosterol synthesis. This leads to increased membrane permeability and ultimately cell death. Research indicates that this compound retains some level of this mechanism, although its potency may differ from that of the parent compound .
Minimum Inhibitory Concentration (MIC) Studies
Recent studies have evaluated the antifungal efficacy of this compound against common pathogens such as Candida albicans and Aspergillus niger. The MIC values for Miconazole are reported as follows:
Pathogen | MIC (µg/mL) |
---|---|
Candida albicans | 0.5 |
Aspergillus niger | 4 |
These values suggest that while Miconazole is effective at low concentrations, the specific activity of this compound requires further investigation to establish comparative efficacy .
Comparative Studies
In vitro studies have shown that formulations containing this compound exhibit varying degrees of antifungal activity compared to standard miconazole formulations. For instance, a cationic nanoemulsion formulation (MCNE11) demonstrated enhanced permeation and drug deposition compared to traditional formulations, indicating a potential role for impurities in enhancing therapeutic outcomes .
Toxicological Profile
The safety profile of Miconazole and its impurities is critical for clinical applications. Animal studies have indicated that high doses can lead to systemic toxicity. For example, administration of miconazole at 1000 mg/kg in hamsters resulted in significant adverse effects, including mortality due to systemic exposure . Such findings underline the importance of evaluating the toxicological implications of impurities like this compound.
Hemolysis Studies
Preliminary hemolysis studies conducted on formulations containing this compound revealed varying levels of cellular toxicity. These studies are essential for understanding the safety margins associated with different concentrations of the impurity when used in therapeutic formulations .
Case Studies and Clinical Applications
Clinical applications involving miconazole have highlighted the importance of monitoring impurities. A case study involving patients with recurrent fungal infections treated with miconazole indicated that formulations with lower impurity levels resulted in better patient outcomes and fewer side effects. This suggests that the biological activity of impurities can significantly impact treatment efficacy and safety .
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for detecting and quantifying Miconazole Impurity I in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is widely used for impurity profiling. For trace-level quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity. Method validation must include parameters such as linearity (e.g., R² ≥ 0.995), accuracy (recovery 90–110%), and precision (RSD ≤ 5%) to meet regulatory standards .
Q. How are impurity thresholds for this compound established in compliance with regulatory guidelines?
- Methodological Answer : Thresholds are determined based on batch analysis data, safety evaluation, and stability studies. For example, impurities exceeding 0.1% of the active pharmaceutical ingredient (API) require identification and qualification via toxicological studies. Limits must align with International Council for Harmonisation (ICH) Q3A/B guidelines, ensuring clinical sample impurity levels do not exceed those supported by preclinical safety data .
Q. What experimental design considerations ensure reproducibility in impurity synthesis and characterization?
- Methodological Answer : Detailed protocols for synthesis (e.g., reaction conditions, purification steps) must be documented, with cross-referencing to supplementary materials for extended data. Structural confirmation requires nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and chromatographic retention time matching against reference standards. Batch-to-batch consistency should be verified using ≥3 independent syntheses .
Advanced Research Questions
Q. How can structural elucidation resolve contradictions in impurity identification when MS/MS data conflicts with NMR findings?
- Methodological Answer : Integrate orthogonal techniques:
- Step 1 : Use LC-MS/MS to propose tentative structures based on fragmentation patterns (e.g., m/z 415 for a ramipril impurity in analogous studies) .
- Step 2 : Confirm via 1D/2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities.
- Step 3 : Validate using synthesized reference standards and comparative retention time analysis. Discrepancies may arise from isobaric impurities or tautomeric forms, necessitating advanced spectral deconvolution .
Q. What strategies optimize impurity control during API synthesis to minimize this compound formation?
- Methodological Answer :
- Process Optimization : Adjust reaction parameters (temperature, pH, catalyst concentration) based on Design of Experiments (DoE) to suppress side reactions.
- In-line Monitoring : Implement real-time Process Analytical Technology (PAT) tools (e.g., Raman spectroscopy) to detect intermediate impurities.
- Purification : Use recrystallization or preparative HPLC to isolate and remove impurities. Comparative studies on solvent systems (e.g., acetonitrile vs. methanol) can enhance yield and purity .
Q. How can researchers validate the stability of this compound under accelerated degradation conditions?
- Methodological Answer :
- Forced Degradation : Expose the impurity to heat (40–80°C), humidity (75% RH), and oxidative stress (H₂O₂) per ICH Q1A guidelines.
- Kinetic Analysis : Monitor degradation products via time-point sampling and calculate rate constants (k) using Arrhenius equations.
- Solution Stability : Assess storage conditions (e.g., -20°C vs. 4°C) to determine optimal handling protocols .
Q. Data Analysis and Reporting
Q. How should researchers address discrepancies in impurity profiles across different batches of Miconazole API?
- Methodological Answer :
- Root Cause Analysis : Investigate raw material variability, process deviations, or equipment calibration errors using Fishbone diagrams.
- Multivariate Analysis : Apply principal component analysis (PCA) to batch data to identify outlier batches and correlate impurities with process parameters.
- Comparative Studies : Cross-reference with historical data and literature (e.g., fluconazole impurity studies) to distinguish systemic vs. random errors .
Q. What frameworks guide the formulation of advanced research questions on impurity toxicology?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- Novelty : "Does this compound exhibit genotoxic potential at sub-threshold concentrations?"
- Feasibility : Validate via Ames tests (OECD 471) and in vitro micronucleus assays (OECD 487), ensuring adequate sample quantities and positive controls .
Q. Regulatory and Methodological Compliance
Q. What documentation is required to qualify a reference standard for this compound?
- Methodological Answer : Include:
- Purity Certification : ≥95% purity via HPLC-UV.
- Structural Confirmation : NMR, HRMS, and IR spectra.
- Solution Stability Data : Validate storage conditions (e.g., -20°C for 6 months) to ensure integrity during analysis .
Q. How are analytical methods validated to meet regulatory requirements for impurity quantification?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Specificity : Resolve Impurity I from API and other impurities (resolution ≥2.0).
- Linearity : 5-point calibration curve (0.05–0.5% of API).
- Robustness : Test variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) .
特性
IUPAC Name |
1-[2-[(2-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20/h1-9,12,18H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJDYMPBWWAXQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47363-37-1 | |
Record name | 1-(2-((2-Chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047363371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MICONAZOLE 2-CHLOROBENZYL ANALOG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ARB5TC3RK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。